1,3-Hexadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexa-1,3-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJBFZCIRFXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196185 | |

| Record name | 1,3-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-21-6 | |

| Record name | 1,3-Hexadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

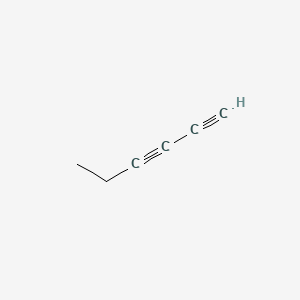

1,3-Hexadiyne (IUPAC name: Hexa-1,3-diyne) is a conjugated diyne with the molecular formula C₆H₆.[1][2][3] Its structure, characterized by a linear four-carbon chain with alternating triple and single bonds, imparts unique electronic and chemical properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supplemented with a representative synthetic protocol and theoretical structural data. Due to a scarcity of published experimental data for this specific molecule, some values are based on established chemical principles and data from analogous compounds.

Molecular Structure

The molecular structure of this compound is defined by a six-carbon backbone. The carbons C1 through C4 form a linear, rigid rod-like structure due to the sp-hybridization of the alkyne carbons. The terminal ethyl group (C5 and C6) introduces a saturated, flexible tail. The molecule has a molecular weight of approximately 78.11 g/mol .[2][3]

Geometry and Hybridization

The core of this compound consists of four sp-hybridized carbon atoms (C1, C2, C3, C4) and two sp³-hybridized carbon atoms (C5, C6).

-

sp-hybridized carbons (C1-C4): These carbons form a linear arrangement with bond angles of 180°. Each carbon has two unhybridized p-orbitals that are perpendicular to each other and to the molecular axis.

-

sp³-hybridized carbons (C5-C6): These carbons adopt a tetrahedral geometry with approximate bond angles of 109.5°.

This combination of hybridization states results in a molecule with a distinct linear, electron-rich segment and a flexible, saturated terminus.

Bond Lengths and Angles

| Parameter | Atom(s) Involved | Theoretical/Estimated Value |

| Bond Lengths (Å) | ||

| C1≡C2 | Triple Bond | ~1.21 Å |

| C2-C3 | Single Bond | ~1.38 Å |

| C3≡C4 | Triple Bond | ~1.21 Å |

| C4-C5 | Single Bond | ~1.46 Å |

| C5-C6 | Single Bond | ~1.54 Å |

| C1-H | C-H Bond | ~1.06 Å |

| C5-H | C-H Bond | ~1.09 Å |

| C6-H | C-H Bond | ~1.09 Å |

| **Bond Angles (°) ** | ||

| H-C1≡C2 | Linear | 180° |

| C1≡C2-C3 | Linear | 180° |

| C2-C3≡C4 | Linear | 180° |

| C3≡C4-C5 | Linear | 180° |

| C4-C5-C6 | Tetrahedral | ~109.5° |

| H-C5-H | Tetrahedral | ~109.5° |

| H-C6-H | Tetrahedral | ~109.5° |

Note: These values are estimations based on standard bond lengths and angles for alkynes and alkanes and may not represent precise experimental measurements.

Electronic Structure and Bonding

The bonding in this compound is dominated by its conjugated diyne system, which gives rise to its characteristic properties.

Sigma (σ) Framework

The sigma framework is formed by the head-on overlap of hybrid orbitals. The linear C1-C2-C3-C4 chain is built from the overlap of sp-hybridized orbitals on the carbons. The C4-C5 bond results from the overlap of an sp-hybrid orbital from C4 and an sp³-hybrid orbital from C5. The remaining C-C and C-H bonds are also sigma bonds.

Pi (π) System and Conjugation

The two triple bonds in this compound are conjugated, meaning they are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four sp-hybridized carbons.

-

Each triple bond consists of one σ bond and two π bonds.

-

The π bonds are formed by the side-on overlap of the unhybridized p-orbitals on the sp-hybridized carbons.

-

The p-orbitals on C2 and C3 can overlap, creating a continuous π-system that extends from C1 to C4. This delocalization of electrons leads to increased stability compared to non-conjugated diynes.

The visualization below illustrates the overlap of the p-orbitals forming the conjugated π-system.

Caption: Molecular structure and p-orbital overlap in this compound.

Physicochemical and Spectroscopic Data

While comprehensive experimental data is limited, some key properties have been reported or can be reliably calculated.

| Property | Value | Reference/Source |

| Molecular Formula | C₆H₆ | [1][2][3] |

| Molecular Weight | 78.11 g/mol | [2][3] |

| IUPAC Name | Hexa-1,3-diyne | [3] |

| CAS Registry Number | 4447-21-6 | [1] |

| Boiling Point | 87 °C (188.6 °F; 360.15 K) | [2] |

| Ionization Energy | 9.25 - 9.41 eV | [4] |

| 13C NMR (Calculated) | ||

| C1 | ~65-75 ppm | Theoretical Estimation |

| C2 | ~75-85 ppm | Theoretical Estimation |

| C3 | ~75-85 ppm | Theoretical Estimation |

| C4 | ~65-75 ppm | Theoretical Estimation |

| C5 | ~20-30 ppm | Theoretical Estimation |

| C6 | ~10-20 ppm | Theoretical Estimation |

| IR Spectroscopy (Expected) | ||

| ≡C-H Stretch | ~3300 cm⁻¹ (sharp, medium) | General IR Data |

| C≡C Stretch (conjugated) | ~2100-2260 cm⁻¹ (sharp, variable intensity) | General IR Data |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | General IR Data |

Experimental Protocols

Representative Synthesis: Cadiot-Chodkiewicz Coupling

A common method for synthesizing unsymmetrical 1,3-diynes is the Cadiot-Chodkiewicz coupling. For this compound, this would involve the coupling of a 1-halo-alkyne with a terminal alkyne. A plausible route is the coupling of 1-bromo-1-butyne with ethynylmagnesium bromide in the presence of a copper(I) catalyst.

Disclaimer: The following is a generalized, representative protocol and has not been specifically extracted from a publication detailing the synthesis of this compound. It is for illustrative purposes.

Materials:

-

1-bromo-1-butyne

-

Ethynylmagnesium bromide (Grignard reagent)

-

Copper(I) chloride (CuCl)

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Ethylamine (B1201723) (70% aqueous solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction flask is charged with copper(I) chloride, hydroxylamine hydrochloride, and 70% aqueous ethylamine under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

-

A solution of 1-bromo-1-butyne in THF is added dropwise to the cooled catalyst mixture.

-

A solution of ethynylmagnesium bromide in THF is then added slowly to the reaction mixture, maintaining the temperature below 30°C.

-

After the addition is complete, the reaction is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

The workflow for this synthesis can be visualized as follows:

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a fundamental example of a conjugated diyne, possessing a linear, electron-rich π-system. Its structure is characterized by sp and sp³ hybridized carbons, leading to a rigid diyne core and a flexible ethyl terminus. While specific experimental structural and spectroscopic data are not widely available, its properties can be understood through theoretical models and comparison with analogous compounds. The Cadiot-Chodkiewicz coupling provides a representative and effective synthetic route to this and other unsymmetrical diynes, which are valuable building blocks in organic synthesis and materials science. Further experimental investigation is warranted to precisely determine its structural parameters and fully characterize its spectroscopic properties.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadiyne (CAS No. 4447-21-6) is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This structural motif imparts unique physical and chemical properties, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its rigid, linear geometry and electron-rich π-system are key to its reactivity and potential applications. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below. It is important to note that while some experimental data is available, certain values are estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₆ | [1] |

| Molecular Weight | 78.11 g/mol | [1] |

| Boiling Point | 85.4 °C at 760 mmHg | [1] |

| Melting Point | 30.9 °C (estimate) | [1][2] |

| Density | 0.825 g/cm³ | [1] |

| Refractive Index | 1.455 | [1] |

| Vapor Pressure | 77.7 ± 0.1 mmHg at 25°C (Predicted) | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.033 (Crippen Calculated Property) | [3] |

| Water Solubility (log10WS) | -1.92 (Crippen Calculated Property) | [3] |

| Ionization Energy | 9.25 - 9.41 eV | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the conjugated diyne system. This functionality makes the molecule highly reactive and susceptible to a variety of transformations, rendering it a versatile intermediate in organic synthesis.

General Reactivity: this compound is recognized for its utility in constructing more complex molecular architectures.[1] The conjugated triple bonds provide multiple sites for reactions, including cross-coupling and cycloaddition reactions.[1]

Cross-Coupling Reactions: The terminal alkyne in this compound can participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. While specific examples for this compound are not extensively detailed in readily available literature, the reactivity of 1,3-diynes in general suggests its participation in reactions such as:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes.

-

Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diyne.

-

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetrical diynes.

Cycloaddition Reactions: The diyne system of this compound can act as a component in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. A notable example is the Diels-Alder reaction, where the diyne can react with a diene to form a highly unsaturated cyclic adduct.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely reported in standard chemical literature. However, general methods for the synthesis of 1,3-diynes can be adapted for its preparation.

Synthesis of this compound via Cadiot-Chodkiewicz Coupling (Proposed Protocol):

This protocol is a representative example based on the general principles of the Cadiot-Chodkiewicz coupling.

Materials:

-

1-Bromoethyne (or a suitable precursor)

-

Copper(I) chloride (CuCl)

-

A suitable amine base (e.g., ethylamine)

-

Hydroxylamine (B1172632) hydrochloride

-

Solvent (e.g., methanol)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of copper(I) chloride, ethylamine, and hydroxylamine hydrochloride in methanol (B129727).

-

The mixture is cooled in an ice bath.

-

A solution of 1-butyne in methanol is added dropwise to the reaction mixture.

-

A solution of 1-bromoethyne in a suitable solvent is then added slowly via the dropping funnel.

-

The reaction is stirred at low temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification:

-

Distillation: Due to its liquid nature and relatively low boiling point, fractional distillation under reduced pressure is a suitable method for the purification of this compound.[4] This technique separates the compound from non-volatile impurities and other components with different boiling points.[4]

-

Recrystallization (for solid derivatives): While this compound is a liquid, its solid derivatives can be purified by recrystallization.[5][6] This involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[5][6]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

The terminal acetylenic proton (H-1) is expected to appear as a singlet in the region of δ 2.0-3.0 ppm.

-

The methylene (B1212753) protons (H-5) adjacent to the triple bond would likely be a quartet coupled to the methyl protons, appearing around δ 2.2-2.4 ppm.

-

The methyl protons (H-6) would be a triplet coupled to the methylene protons, appearing further upfield around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy: A reference to the ¹³C NMR spectrum of this compound exists in the Zhurnal Organicheskoi Khimii, though the specific chemical shifts are not provided in the available abstract.[7] Based on the structure, one would expect six distinct signals corresponding to the six carbon atoms. The sp-hybridized carbons of the diyne system would appear in the range of δ 60-90 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

-

A weak to medium absorption in the region of 2260-2100 cm⁻¹ for the C≡C stretching vibrations of the diyne. The conjugation may split this into two bands.

-

C-H stretching and bending vibrations for the ethyl group will also be present in their characteristic regions.

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 78. Fragmentation would likely involve the loss of a hydrogen atom, a methyl group (m/z = 63), or an ethyl group (m/z = 49), leading to the formation of stable propargyl-type cations.

Logical Workflow and Reaction Mechanisms

Given the absence of biological signaling pathways for this compound, a logical workflow can be represented by its synthesis and subsequent key reactions.

Workflow for Synthesis and Derivatization of this compound:

Caption: Synthetic pathway and key reactions of this compound.

Mechanism of Cadiot-Chodkiewicz Coupling:

Caption: Mechanism of the Cadiot-Chodkiewicz coupling reaction.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry due to its unique structural and electronic properties. While a comprehensive set of experimentally determined physical and spectroscopic data is not fully available in the public domain, its reactivity profile is well-understood within the broader context of conjugated diynes. The ability to undergo a variety of carbon-carbon bond-forming reactions makes it a valuable synthon for the construction of complex organic molecules relevant to the fields of drug discovery and materials science. Further detailed characterization and exploration of its specific reaction pathways will undoubtedly expand its utility for researchers and scientists.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4447-21-6(this compound) | Kuujia.com [kuujia.com]

- 3. This compound (CAS 4447-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. How To [chem.rochester.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mt.com [mt.com]

- 7. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Hexa-1,3-diyne for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexa-1,3-diyne, a valuable building block in organic chemistry. The content is tailored for individuals with a foundational understanding of synthetic chemistry and aims to provide a detailed, practical framework for its preparation.

Introduction

Hexa-1,3-diyne is a conjugated diyne, a class of organic molecules characterized by two carbon-carbon triple bonds separated by a single bond. This structural motif imparts rigidity and unique electronic properties, making it a person of interest in materials science, medicinal chemistry, and as a versatile intermediate in organic synthesis. The primary method for synthesizing unsymmetrical diynes such as hexa-1,3-diyne is the Cadiot-Chodkiewicz coupling reaction.

Synthetic Approach: The Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[1][2][3] For the synthesis of hexa-1,3-diyne, this involves the reaction of ethylacetylene (1-butyne) with a bromoacetylene derivative.

The general transformation is as follows:

CH₃CH₂C≡CH + BrC≡CH --(Cu⁺ catalyst, base)--> CH₃CH₂C≡C-C≡CH

A significant advancement in this methodology is the development of an air-tolerant protocol, which simplifies the experimental setup by eliminating the need for strictly anaerobic conditions.[4][5] This is achieved by using a reducing agent, such as sodium ascorbate (B8700270), to prevent the oxidation of the active Cu(I) catalyst to Cu(II), which can lead to undesirable side reactions like homo-coupling.[5][6]

Reaction Mechanism

The catalytic cycle of the Cadiot-Chodkiewicz coupling involves the following key steps:[2]

-

Deprotonation: The terminal alkyne (ethylacetylene) is deprotonated by an amine base to form a copper(I) acetylide intermediate.

-

Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne (bromoacetylene).

-

Reductive Elimination: The resulting intermediate undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the active copper(I) catalyst.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of hexa-1,3-diyne based on an air-tolerant Cadiot-Chodkiewicz coupling protocol.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Ethylacetylene (1-Butyne) | C₄H₆ | 54.09 | A gas at room temperature, can be condensed or used as a solution. |

| 1-Bromoethyne (Bromoacetylene) | C₂HBr | 104.93 | Highly reactive and potentially hazardous. Can be generated in situ. |

| Copper(I) bromide | CuBr | 143.45 | Catalyst. |

| n-Butylamine | C₄H₁₁N | 73.14 | Base. |

| Sodium ascorbate | C₆H₇NaO₆ | 198.11 | Reducing agent. |

| Ethanol (B145695) | C₂H₅OH | 46.07 | Solvent. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction. |

| Saturated aqueous ammonium (B1175870) chloride | NH₄Cl | 53.49 | For quenching the reaction. |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying organic layers. |

Synthesis of 1-Bromoethyne (In Situ Generation)

Due to its instability, 1-bromoethyne is often prepared immediately before use. A common method involves the reaction of acetylene (B1199291) with N-bromosuccinimide (NBS) in the presence of a silver catalyst.[1] Alternatively, for volatile bromoalkynes, in situ generation from a dibromoolefin precursor can be employed to circumvent handling the hazardous intermediate.[7][8]

Cadiot-Chodkiewicz Coupling Procedure[5]

-

To a round-bottom flask equipped with a magnetic stir bar and open to the air, add copper(I) bromide (0.05 eq) and sodium ascorbate (1.0 eq).

-

Add ethanol as the solvent.

-

To this suspension, add a solution of ethylacetylene (1.2 eq) in ethanol, followed by n-butylamine (2.0 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a freshly prepared solution of 1-bromoethyne (1.0 eq) in ethanol to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

Purification

Hexa-1,3-diyne is a volatile compound. Purification can be achieved by careful fractional distillation.[9][10] For small-scale reactions or to remove polar impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be employed.[11][12]

Data Presentation

Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Cadiot-Chodkiewicz coupling of alkyl alkynes.

| Terminal Alkyne | 1-Haloalkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| Ethylacetylene | Bromoacetylene | CuBr (5) | n-BuNH₂ | Ethanol | 1-2 | 70-85* |

| Phenylacetylene | 1-Bromo-1-hexyne | CuI (10) | Et₂NH | Methanol | 4 | 88 |

| 1-Hexyne | 1-Bromopropyne | CuCl (5) | EtNH₂ | THF | 2 | 82 |

*Estimated yield for a beginner based on similar reactions.

Characterization Data for Hexa-1,3-diyne

| Property | Value |

| Molecular Formula | C₆H₆ |

| Molar Mass | 78.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 86-87 °C |

NMR Spectroscopy Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum of hexa-1,3-diyne is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and a singlet for the terminal acetylenic proton.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the four unique sp-hybridized carbons of the diyne moiety and the two sp³-hybridized carbons of the ethyl group.[2]

Safety Precautions

-

Handling Alkynes: Low-molecular-weight alkynes are volatile and flammable. Handle in a well-ventilated fume hood away from ignition sources.

-

1-Bromoalkynes: These compounds can be unstable and potentially explosive. It is highly recommended to generate them in situ and use them immediately.[7] Avoid isolation and storage.

-

Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

-

Amines: n-Butylamine is corrosive and flammable. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing chemical syntheses.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of hexa-1,3-diyne.

Conclusion

The Cadiot-Chodkiewicz coupling provides a reliable and efficient method for the synthesis of hexa-1,3-diyne. The use of an air-tolerant protocol simplifies the procedure, making it more accessible for beginners. Careful handling of the volatile and potentially hazardous reagents is paramount for a safe and successful synthesis. The resulting hexa-1,3-diyne can be used in a variety of subsequent chemical transformations, highlighting its importance as a versatile synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 4. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]

- 5. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1,3-Hexadiyne: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-hexadiyne, a linear unsaturated hydrocarbon of interest in organic synthesis. This document details its identification, including its Chemical Abstracts Service (CAS) number, physical and spectroscopic properties, and outlines a detailed experimental protocol for its synthesis and characterization.

Chemical Identification and Physical Properties

This compound is a colorless liquid with the molecular formula C₆H₆ and a molecular weight of 78.11 g/mol .[1] Its unique structure, featuring a conjugated system of two triple bonds, makes it a valuable building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS number.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4447-21-6 | [1] |

| Molecular Formula | C₆H₆ | [1] |

| Molecular Weight | 78.11 g/mol | [1] |

| Boiling Point | 85-87 °C | [2] |

| Density | 0.825 g/mL | |

| Refractive Index | 1.455 | |

| IUPAC Name | Hexa-1,3-diyne | [1] |

| Synonyms | Ethyldiacetylene, Ethylbiacetylene |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the terminal alkyne proton, the methylene (B1212753) protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (≡C-H) | ~2.0 | Triplet | 1H |

| H-5 (-CH₂-) | ~2.3 | Quartet | 2H |

| H-6 (-CH₃) | ~1.2 | Triplet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each of the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~68 |

| C-2 | ~78 |

| C-3 | ~75 |

| C-4 | ~80 |

| C-5 | ~13 |

| C-6 | ~14 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H and C≡C stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C≡C stretch | ~2200-2100 | Medium to weak |

| C-H stretch (sp³) | ~2950-2850 | Medium to strong |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 78. The fragmentation pattern is expected to involve the loss of hydrogen, ethyl, and other small fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 78 | [C₆H₆]⁺ (Molecular Ion) |

| 77 | [C₆H₅]⁺ |

| 53 | [C₄H₅]⁺ |

| 51 | [C₄H₃]⁺ |

| 49 | [C₄H₁]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound via Cadiot-Chodkiewicz Coupling

A common method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling.[3][4][5] This protocol involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of this compound, 1-butyne (B89482) can be coupled with bromoacetylene.

Materials:

-

1-Butyne

-

Bromoacetylene (can be generated in situ)

-

Copper(I) chloride (CuCl)

-

Hydroxylamine (B1172632) hydrochloride

-

Ethylamine (B1201723) (70% in water)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve copper(I) chloride and hydroxylamine hydrochloride in a 70% aqueous solution of ethylamine under a nitrogen atmosphere. Cool the mixture in an ice bath.

-

Addition of 1-Butyne: Slowly add a solution of 1-butyne in methanol to the cooled catalyst mixture.

-

Addition of Bromoacetylene: Add a freshly prepared solution of bromoacetylene in diethyl ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Workflow for the Synthesis of this compound:

Caption: Cadiot-Chodkiewicz coupling for this compound synthesis.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-200

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

-

Data Analysis: Compare the retention time and the fragmentation pattern of the obtained mass spectrum with the expected values. The Kovats retention index on a standard non-polar column is approximately 688.[1]

Workflow for GC-MS Identification of this compound:

Caption: GC-MS workflow for the identification of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store in a tightly closed container in a cool, dry place away from sources of ignition.

This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols and data serve as a starting point for the synthesis and characterization of this versatile chemical building block.

References

- 1. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

Theoretical Calculations of 1,3-Hexadiyne Stability: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of 1,3-hexadiyne, a constitutional isomer of benzene (B151609). Understanding the thermodynamic stability of various isomers is crucial in fields ranging from synthetic chemistry to materials science and drug development, as it dictates their potential for existence, reactivity, and utility as synthetic building blocks. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the computational workflow for determining molecular stability.

Introduction to the Stability of C6H6 Isomers

The molecular formula C6H6 encompasses a vast landscape of structural isomers, with benzene being the most thermodynamically stable and well-known. However, numerous other isomers exist, exhibiting a wide range of stabilities and functionalities. This compound, an acyclic diyne, represents a higher-energy isomer compared to benzene. Its stability is of significant interest for understanding the fundamental principles of chemical bonding and for its potential as a reactive intermediate in organic synthesis.

Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, are powerful tools for systematically exploring the potential energy surface of C6H6 and quantifying the relative stabilities of its isomers. These computational approaches provide valuable insights into thermodynamic properties such as the heat of formation and Gibbs free energy, which are essential for predicting the feasibility of synthesizing and isolating these compounds.

Quantitative Data on the Stability of this compound and Other C6H6 Isomers

The stability of this compound is best understood in the context of its other C6H6 isomers. The following tables present a compilation of theoretical data, providing a quantitative comparison of their thermodynamic properties.

Table 1: Calculated Thermodynamic Properties of this compound

This table presents the enthalpy of formation for this compound as obtained from the highly reliable Active Thermochemical Tables (ATcT).

| Compound | Formula | Enthalpy of Formation (ΔfH°gas) at 298.15 K (kJ/mol) | Data Source |

| This compound | C6H6 | 455.5 ± 0.9 | Active Thermochemical Tables[1][2][3] |

Table 2: Relative Stabilities of Selected C6H6 Isomers

The relative stabilities of a wide range of C6H6 isomers have been systematically investigated through computational methods. The following table, with data extracted from the comprehensive study by Dinadayalane et al., showcases the relative energies of various isomers with respect to benzene, the global minimum on the C6H6 potential energy surface. The calculations were performed at the B3LYP/6-311G(d,p) level of theory.

| Isomer | Classification | Relative Energy (kJ/mol) |

| Benzene | Aromatic | 0.0 |

| Fulvene | Monocyclic | 129.7 |

| Dewar Benzene | Bicyclic | 301.2 |

| Benzvalene | Tricyclic | 301.2 |

| Prismane | Tetracyclic | 426.8 |

| (Z)-1,2,4-Heptatrien-6-yne | Acyclic | 251.0 |

| Bicyclo[2.2.0]hexa-2,5-diene | Bicyclic | 301.2 |

| 1,2,3-Cyclohexatriene | Monocyclic | 418.4 |

Note: The relative energies from Dinadayalane et al. were converted from kcal/mol to kJ/mol for consistency.

Computational and Experimental Protocols

The accurate theoretical determination of molecular stability relies on sophisticated computational methodologies. This section details the protocols representative of those used to generate the data presented above.

General Computational Workflow for Stability Calculations

The process of theoretically calculating the stability of a molecule like this compound involves several key steps, as illustrated in the workflow diagram below.

Caption: A flowchart illustrating the typical computational procedure for determining the thermodynamic stability of a molecule.

Protocol for Isomer Relative Stability Calculation (Based on Dinadayalane et al.)

The relative stabilities of the C6H6 isomers presented in Table 2 were determined using the following computational protocol:

-

Initial Structures: A large number of possible C6H6 isomeric structures were generated and used as starting points for the calculations.

-

Geometry Optimization: The geometries of all isomers were optimized using density functional theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. This process finds the lowest energy conformation for each isomer.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. A true minimum has no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The total electronic energy, including the ZPVE correction, was calculated for each optimized isomer. The relative energy of each isomer was then determined by taking the difference between its total energy and the total energy of benzene.

High-Accuracy Thermochemical Protocols (e.g., G4 Theory)

For obtaining highly accurate thermodynamic data, such as the enthalpy of formation from the Active Thermochemical Tables, composite methods like the Gaussian-4 (G4) theory are often employed. These methods aim to approximate the results of very high-level calculations with large basis sets through a series of more manageable calculations. A typical G4 protocol involves:

-

Geometry Optimization: The molecular geometry is optimized using the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: Harmonic frequencies are calculated at the same B3LYP/6-31G(2df,p) level to obtain the zero-point vibrational energy (ZPVE), which is then scaled by an empirical factor.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated methods and larger basis sets. These include calculations at the MP4 and CCSD(T) levels of theory.

-

Extrapolation to the Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.

-

Additive Corrections: Several higher-level corrections are added to the final energy, accounting for factors such as diffuse functions, higher polarization functions, and core-valence electron correlation.

-

Enthalpy of Formation Calculation: The total atomization energy is calculated from the final corrected energy. This is then used with the known experimental enthalpies of formation of the constituent atoms in their standard states to determine the molecule's enthalpy of formation at 0 K. This value is then corrected to 298.15 K.

Analysis of this compound Stability

Based on the data presented, this compound is significantly less stable than benzene. The enthalpy of formation of benzene is approximately 82.9 kJ/mol, which places this compound at roughly 372.6 kJ/mol higher in energy. This substantial energy difference is primarily attributed to the exceptional aromatic stability of benzene, which arises from the cyclic delocalization of its π-electrons.

In contrast, this compound is an acyclic molecule with two conjugated triple bonds. While conjugation provides some degree of stabilization, it is far less significant than the aromatic stabilization of benzene. The high energy of this compound is also influenced by the strain associated with the linear sp-hybridized carbon atoms within a flexible carbon chain. This high energy content makes this compound a potentially valuable, albeit challenging, precursor for high-energy materials or complex molecular architectures.

Conclusion

Theoretical calculations provide indispensable tools for quantifying the stability of this compound and its numerous C6H6 isomers. The data clearly demonstrates that this compound is a high-energy isomer, lying significantly higher in energy than the remarkably stable benzene. The computational protocols outlined in this guide, from DFT-based relative energy calculations to high-accuracy composite methods, are essential for generating reliable thermodynamic data that can guide experimental efforts in synthesis, materials science, and drug development. The continued advancement of these computational techniques will undoubtedly lead to a deeper understanding of the complex potential energy landscapes of organic molecules.

References

Spectroscopic Analysis of 1,3-Hexadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-hexadiyne, a conjugated diyne of interest in organic synthesis and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions, characteristic spectral data for similar compounds, and generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are based on established principles of NMR, IR, and MS for alkynes and related structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (≡C-H) | ~2.0 - 3.0 | Triplet | ~2 - 3 |

| H-5 (-CH₂-) | ~2.2 - 2.5 | Quartet of triplets | ~7 (to H-6), ~2-3 (to H-1) |

| H-6 (-CH₃) | ~1.1 - 1.3 | Triplet | ~7 |

¹³C NMR (Carbon-13 NMR)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~65 - 75 |

| C-2 (-C≡) | ~60 - 70 |

| C-3 (-C≡) | ~75 - 85 |

| C-4 (≡C-) | ~85 - 95 |

| C-5 (-CH₂-) | ~12 - 18 |

| C-6 (-CH₃) | ~13 - 17 |

Note: Predicted values are based on empirical data for similar alkyne structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Ranges)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| ≡C-H stretch (sp C-H) | 3250 - 3350 | Strong, sharp |

| C≡C stretch (alkyne) | 2100 - 2260 | Variable, can be weak |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium to strong |

| C-H bend (sp³ C-H) | 1375 - 1475 | Medium |

Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Proposed Fragment | Notes |

| 78 | [C₆H₆]⁺• | Molecular Ion (M⁺•) |

| 77 | [C₆H₅]⁺ | Loss of H• |

| 51 | [C₄H₃]⁺ | Common fragment for aromatic/unsaturated compounds |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for alkynes |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 200-220 ppm) is used.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: A dilute solution (1-5%) of this compound in a suitable solvent (e.g., CCl₄) is prepared and placed in a liquid sample cell. A background spectrum of the pure solvent is also recorded.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment. A background spectrum (of air or the pure solvent) is first collected. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is ratioed against the background interferogram, and a Fourier transform is performed to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

reactivity of conjugated diyne systems

An In-depth Technical Guide to the Reactivity of Conjugated Diyne Systems For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated diyne systems, particularly the enediyne motif, represent a class of highly reactive molecules that have garnered significant interest across synthetic chemistry, materials science, and medicine. Their unique electronic structure, characterized by two triple bonds conjugated with at least one double bond, allows them to undergo remarkable transformations, most notably thermal or photochemically induced cycloaromatization reactions. This reactivity is the cornerstone of the potent bioactivity of a class of natural products known as enediyne antibiotics.

This technical guide provides a comprehensive overview of the core . It details the primary reaction pathways, presents quantitative data on reaction kinetics, outlines key experimental protocols for their synthesis and analysis, and discusses their profound implications in the development of novel therapeutics, particularly anti-cancer agents.

Core Reactivity: Cycloaromatization Reactions

The most significant reaction of conjugated enediyne systems is their ability to cycloaromatize, transforming a relatively stable, non-aromatic core into a highly reactive aromatic diradical. This transformation is the key to their biological activity. The two most prominent examples are the Bergman and Myers-Saito cyclizations.

The Bergman Cyclization

The Bergman cyclization is a thermally or photochemically induced reaction that converts a (Z)-enediyne into a highly reactive 1,4-didehydrobenzene diradical, also known as a p-benzyne intermediate.[1][2] This diradical is a powerful hydrogen-abstracting species. In a biological context, if this reaction occurs in proximity to DNA, the diradical can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to both single- and double-strand breaks (SSBs and DSBs).[1] This potent DNA-damaging capability is the basis for the cytotoxicity of enediyne antibiotics.[1]

The reaction is typically initiated by heat, often requiring high temperatures (around 200°C) for simple acyclic enediynes.[1] However, incorporating the enediyne moiety into a strained ring system, as seen in natural products like calicheamicin (B1180863), significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures (37°C).[2]

The Myers-Saito Cyclization

A related and equally important reaction is the Myers-Saito cyclization, which involves an enyne-allene system.[3][4] Enyne-allenes can be generated in situ from enediynes, often triggered by nucleophilic attack or acidic conditions.[4] These intermediates then undergo a C2-C7 cyclization to form a different type of diradical. This pathway is particularly relevant for the mechanism of action of antibiotics like neocarzinostatin. A key advantage is that the Myers-Saito cyclization often proceeds under much milder conditions than the Bergman cyclization for acyclic systems.[1]

Quantitative Analysis of Cycloaromatization Reactivity

The rate of cycloaromatization is highly dependent on structural and electronic factors. Understanding these quantitative relationships is critical for designing synthetic enediynes with controlled reactivity for therapeutic applications.

Factors Influencing Reactivity

Several key parameters govern the activation barrier of the Bergman cyclization:

-

cd-Distance : The distance between the two reacting alkyne carbons (C1 and C6) is a critical factor. Cyclization is often spontaneous at distances below 3.20 Å, while systems with distances greater than 3.31 Å are typically stable at ambient temperatures.[1]

-

Ring Strain : In cyclic enediynes, the difference in strain energy between the ground state and the transition state significantly impacts the reaction rate. Relief of ring strain upon cyclization lowers the activation barrier.[1]

-

Substituent Effects : Electron-withdrawing groups on the enediyne can facilitate the reaction, while steric hindrance can inhibit it.[5][6] The nature of atoms within the ring (e.g., O, N, S) also modulates reactivity through hyperconjugation and stabilization effects.[6][7]

Kinetic Data

The following table summarizes computed activation energies for the Bergman (C1-C6) cyclization and a competing C1-C5 cyclization for a series of substituted enediynes, demonstrating the influence of substituents on the reaction pathway.

| Enediyne Substituent (R) | Reaction Pathway | Activation Energy (Ea, kcal/mol) | Reference |

| H | Bergman (C1-C6) | 31.3 | [5] |

| H | C1-C5 Cyclization | 45.4 | [5] |

| Phenyl | Bergman (C1-C6) | 35.3 | [5] |

| Phenyl | C1-C5 Cyclization | 39.7 | [5] |

| 4-Chlorophenyl | Bergman (C1-C6) | 35.0 | [5] |

| 4-Chlorophenyl | C1-C5 Cyclization | 36.8 | [5] |

| 4-Methylphenyl | Bergman (C1-C6) | 34.6 | [5] |

| 4-Methylphenyl | C1-C5 Cyclization | 37.8 | [5] |

| (Z)-hexa-3-ene-1,5-diyne | Bergman (C1-C6) | +28.8 (experimental) | [8][9] |

| Acyclic Enediyne (Maleimide-based) | Bergman (C1-C6) | 38.6 (calculated) | [10][11] |

| Acyclic Enyne-Allene (Maleimide-based) | Myers-Saito (Cα–C6) | 19.6 (calculated) | [10][11] |

Data compiled from computational studies. Absolute values may vary with the level of theory, but trends are informative.

Application in Drug Development: The Calicheamicin Case Study

The enediyne natural product calicheamicin γ1 is a powerful antitumor antibiotic that exemplifies the therapeutic potential of conjugated diyne reactivity.[7] It is too toxic for systemic use as a standalone drug but has been successfully employed as the cytotoxic "payload" in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®).[2]

Mechanism of Action and Cellular Signaling

The action of calicheamicin is a precisely orchestrated multi-step process that begins once the ADC is internalized by a target cancer cell.

// Nodes dna_binding [label="1. DNA Minor Groove Binding\n(Sequence-specific, e.g., 5'-TCCT-3')", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_cleavage [label="2. Reductive Cleavage of Trisulfide\n(e.g., by Glutathione)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael_addition [label="3. Intramolecular Michael Addition", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bergman_cyclization [label="4. Bergman Cyclization\n(Triggered by increased ring strain)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; diradical [label="5. Formation of p-Benzyne Diradical", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_abstraction [label="6. H-atom Abstraction\n(from deoxyribose backbone)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; dna_damage [label="7. DNA Strand Scission\n(DSB:SSB Ratio ≈ 1:2 - 1:3)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; damage_response [label="8. Activation of DNA Damage\nResponse (DDR) Proteins", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="9. Cell Cycle Arrest\n(e.g., S-phase arrest)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="10. Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dna_binding -> reductive_cleavage; reductive_cleavage -> michael_addition; michael_addition -> bergman_cyclization; bergman_cyclization -> diradical; diradical -> h_abstraction; h_abstraction -> dna_damage; dna_damage -> damage_response; damage_response -> cell_cycle_arrest; cell_cycle_arrest -> apoptosis; } /dot Caption: Cellular activation pathway of Calicheamicin leading to apoptosis.

This cascade illustrates a sophisticated prodrug strategy: a stable molecule is delivered to a specific location where a trigger (intracellular glutathione) initiates a chemical transformation, leading to the formation of a potent cytotoxic agent that acts locally. The resulting DSBs are particularly difficult for cancer cells to repair, engaging DNA damage response pathways that ultimately lead to programmed cell death (apoptosis).[12]

Other Key Reactions of Conjugated Diyne Systems

While cycloaromatization is their hallmark, conjugated diynes participate in other synthetically valuable reactions.

Cycloaddition Reactions (Diels-Alder)

Conjugated diynes can act as dienophiles in [4+2] Diels-Alder cycloadditions. The reaction typically occurs at one of the alkyne moieties, providing a route to complex, highly unsaturated six-membered rings.[13][14] The reaction's efficiency and regioselectivity are influenced by the electronic nature of the diene and the substituents on the diyne.[14][15] Electron-withdrawing groups on the diyne generally enhance its reactivity as a dienophile.[14]

Nucleophilic Addition

Similar to α,β-unsaturated carbonyl compounds, the conjugated system of diynes allows for nucleophilic conjugate (1,4- or 1,6-) addition.[16][17][18] Soft nucleophiles, such as organocuprates or thiols, can add to the terminal positions of the diyne system, leading to the formation of functionalized allenes or enynes. This reactivity provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Experimental Protocols

Successful research in this field relies on robust and reproducible experimental procedures for both the synthesis of diyne precursors and the analysis of their reactivity.

General Workflow for Synthesis and Reactivity Analysis

The study of a novel conjugated diyne system typically follows a multi-stage workflow, from initial synthesis to the evaluation of its chemical or biological activity.

// Nodes synthesis [label="1. Synthesis of Diyne Precursor\n(e.g., Sonogashira Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="2. Purification\n(Column Chromatography, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="3. Structural Characterization\n(NMR, MS, X-ray Crystallography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactivity [label="4. Reactivity Study\n(Induce Cycloaromatization)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="5. Reaction Monitoring\n(NMR, UV-Vis, EPR)", fillcolor="#FBBC05", fontcolor="#202124"]; trapping [label="6. Product Trapping & Analysis\n(H-atom donor, e.g., CHD; GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; bio_assay [label="7. Biological Assay (optional)\n(e.g., DNA Cleavage Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="8. Data Analysis\n(Kinetics, Cytotoxicity - IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> characterization; characterization -> reactivity; reactivity -> monitoring; monitoring -> trapping; reactivity -> bio_assay; trapping -> data_analysis; bio_assay -> data_analysis; } /dot Caption: General experimental workflow for diyne synthesis and analysis.

Protocol for Synthesis: Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for synthesizing arylalkynes and conjugated diynes from terminal alkynes and aryl or vinyl halides.[19]

Objective: To synthesize an unsymmetrical 1,3-diyne via the coupling of a terminal alkyne with a 1-bromoalkyne.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) cocatalyst (e.g., CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Terminal alkyne

-

1-Bromoalkyne

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the 1-bromoalkyne.

-

Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for 5-10 minutes.

-

Addition of Alkyne: Add the terminal alkyne dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Reactivity Analysis: Thermal Bergman Cyclization Monitored by NMR

Objective: To determine the kinetic parameters (rate constant, half-life) of a thermal Bergman cyclization for a synthesized enediyne.

Materials:

-

Synthesized enediyne (~5-10 mg)

-

Hydrogen atom donor/radical trap (e.g., 1,4-cyclohexadiene, CHD)

-

High-boiling deuterated solvent (e.g., benzene-d₆, toluene-d₈)

-

Internal standard (e.g., mesitylene (B46885) or a sealed capillary of benzene)

-

NMR tube suitable for high temperatures (e.g., J. Young tube)

Procedure:

-

Sample Preparation: In a vial, dissolve a precisely weighed amount of the enediyne and the internal standard in the deuterated solvent. Add a stoichiometric excess of the H-atom donor (e.g., 10-20 equivalents of CHD).

-

NMR Setup: Transfer the solution to the NMR tube and seal it. Acquire an initial ¹H NMR spectrum at room temperature (t=0) to confirm the initial concentrations.[20][21]

-

Kinetic Run: Place the NMR tube in the spectrometer's probe, which has been pre-heated to the desired reaction temperature (e.g., 100°C). Ensure the temperature is stable and accurately calibrated.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. For each spectrum, use a sufficient number of scans to achieve a good signal-to-noise ratio. The time between each data point will depend on the expected reaction rate.[21]

-

Data Processing: Process each spectrum identically. Integrate a characteristic, non-overlapping peak of the starting enediyne and a peak from the internal standard.

-

Kinetic Analysis: Calculate the concentration of the enediyne at each time point relative to the constant concentration of the internal standard. Plot the natural logarithm of the enediyne concentration (ln[enediyne]) versus time. For a first-order reaction, this plot should be linear. The negative of the slope of this line is the rate constant (k) for the reaction at that temperature. The half-life (t₁/₂) can be calculated as ln(2)/k.

Conclusion

The is a rich and dynamic field of study. Dominated by powerful cycloaromatization reactions, these molecules have transitioned from chemical curiosities to central players in the development of highly potent anticancer therapeutics. The ability of the Bergman and Myers-Saito cyclizations to generate DNA-cleaving diradicals under physiologically relevant conditions provides a unique mechanism of action that is being actively exploited in advanced drug delivery systems like ADCs. A thorough understanding of the kinetics, mechanisms, and synthetic routes associated with these compounds is essential for researchers aiming to harness their power and design the next generation of targeted therapies.

References

- 1. Bergman Cyclization [organic-chemistry.org]

- 2. Bergman cyclization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. comporgchem.com [comporgchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. roaldhoffmann.com [roaldhoffmann.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Cα-C6 Cyclization of Enediynes. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Diels-Alder Reaction [organic-chemistry.org]

- 15. Highly selective Diels-Alder reactions of directly connected enyne dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Expedient synthesis of conjugated triynes via alkyne metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. ekwan.github.io [ekwan.github.io]

An In-Depth Technical Guide to the Discovery and History of 1,3-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadiyne (C₆H₆) is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This arrangement of alternating multiple and single bonds results in a conjugated π-system, which imparts unique chemical reactivity and physical properties to the molecule. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of this compound, tailored for professionals in chemical research and drug development.

Historical Context and Discovery

The journey to understanding and synthesizing 1,3-diynes began in the mid-19th century with the burgeoning field of organic chemistry. The seminal work in this area is attributed to the German chemist Carl Glaser . In 1869, Glaser reported the oxidative coupling of terminal alkynes, a reaction that would later become known as the Glaser coupling.[1][2][3][4] This discovery was a pivotal moment, as it provided the first reliable method for synthesizing carbon-carbon triple bonds and, by extension, conjugated diynes.

While Glaser's original work did not specifically describe the synthesis of this compound, his methodology laid the foundational principles for its eventual preparation. The Glaser coupling involves the use of a copper(I) salt, a base, and an oxidant to couple two terminal alkyne molecules.[2] This reaction and its subsequent modifications, such as the Eglinton and Hay couplings, have remained central to the synthesis of symmetrical and unsymmetrical diynes for over a century.[3][4]

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its conjugated system of π-electrons influences its physical and spectroscopic properties. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [5] |

| Molecular Weight | 78.11 g/mol | [5] |

| CAS Number | 4447-21-6 | [5] |

| Boiling Point | 87 °C | [6] |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Ionization Energy | 9.25 - 9.41 eV | [7] |

| Enthalpy of Formation (gas) | 397.03 kJ/mol (Joback Calculated) | [7] |

| Enthalpy of Vaporization | 30.96 kJ/mol (Joback Calculated) | [7] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods, primarily revolving around the coupling of smaller alkyne units or the elimination of leaving groups from a saturated hexane (B92381) derivative.

Historical Synthesis: A Plausible Glaser Coupling Approach

Based on Carl Glaser's original work from 1869, a plausible historical synthesis of this compound would involve the oxidative coupling of but-1-yne. The reagents and conditions would have been accessible to chemists of that era.

Reaction:

2 CH₃CH₂C≡CH + 2 Cu⁺ + ½ O₂ → CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 Cu²⁺ + H₂O

Experimental Protocol (Hypothetical, based on historical methods):

-

Preparation of the Catalyst: A solution of copper(I) chloride in aqueous ammonia (B1221849) would be prepared.

-

Reaction Setup: But-1-yne, likely generated from the dehydrohalogenation of a suitable dihalobutane, would be bubbled through the ammoniacal copper(I) chloride solution.

-

Oxidation: A stream of air would be passed through the reaction mixture to act as the oxidant.

-

Workup: The resulting this compound, being insoluble in the aqueous medium, would separate and could be isolated by extraction with a suitable organic solvent like diethyl ether.

-

Purification: The crude product would then be purified by distillation.

Modern Synthetic Protocol: Dehydrohalogenation of a Dihalohexane

A common modern approach to synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihalide. This method offers good yields and control over the product formation.

Reaction:

CH₃CH₂CH₂CHClCHClCH₃ + 2 NaNH₂ → CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 NaCl + 2 NH₃

Detailed Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium amide (NaNH₂) in liquid ammonia at -78 °C.

-

Addition of Dihaloalkane: A solution of 3,4-dichlorohexane in an inert solvent (e.g., tetrahydrofuran) is added dropwise to the stirred suspension of sodium amide.

-

Reaction: The reaction mixture is allowed to stir at low temperature for several hours, followed by slowly warming to room temperature to allow the ammonia to evaporate.

-

Quenching: The reaction is carefully quenched by the slow addition of water.

-

Extraction: The aqueous layer is extracted with a low-boiling organic solvent such as diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation.

Key Signaling Pathways and Reaction Mechanisms

The reactivity of this compound is dominated by its conjugated π-system, making it a versatile substrate for various organic transformations.

Glaser Coupling Mechanism

The Glaser coupling proceeds through a series of steps involving the formation of a copper acetylide intermediate, followed by oxidative dimerization.

Caption: The catalytic cycle of the Glaser coupling reaction.

Dehydrohalogenation Pathway

The synthesis of alkynes via double dehydrohalogenation is a stepwise elimination process.

References

- 1. scribd.com [scribd.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Glaser coupling - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | C6H6 | CID 138254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. This compound (CAS 4447-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Electronic Properties of Terminal and Internal Alkynes for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis and play a crucial role in the development of novel therapeutics. The positioning of this triple bond—at the terminus of a carbon chain (terminal alkyne) or within it (internal alkyne)—profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides a comprehensive examination of the distinct electronic characteristics of terminal and internal alkynes, offering insights into their acidity, spectroscopic signatures, and reactivity profiles. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the strategic application of alkynes in molecular design and synthesis.

Core Electronic Structure and Hybridization

The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds.[1][2] The carbon atoms involved in the triple bond are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[1][2][3] This sp hybridization is central to the electronic properties of alkynes. The sp hybrid orbitals have 50% s-character, which is significantly higher than the sp² (33.3%) and sp³ (25%) hybrid orbitals of alkenes and alkanes, respectively.[4] This increased s-character means the electrons in sp orbitals are held more closely to the nucleus, making the sp-hybridized carbon atoms more electronegative than their sp² and sp³ counterparts.[5][6] This fundamental difference in electronegativity is the primary determinant of the unique electronic properties of terminal alkynes.

Acidity of Terminal Alkynes: A Key Differentiator

A paramount distinction between terminal and internal alkynes lies in the acidity of the hydrogen atom attached to the sp-hybridized carbon in terminal alkynes (R-C≡C-H).[7] This hydrogen is significantly more acidic than hydrogens attached to sp² or sp³ hybridized carbons.[6][8]

The enhanced acidity of terminal alkynes is a direct consequence of the high s-character of the sp-hybridized carbon.[4][5] The increased electronegativity of the sp carbon atom polarizes the C-H bond, facilitating the departure of the proton (H⁺).[5] The resulting conjugate base, an acetylide anion (R-C≡C⁻), is stabilized by the placement of the negative charge in an sp orbital, which, due to its high s-character, is better able to accommodate the electron density.[4][6]

Internal alkynes (R-C≡C-R'), lacking a hydrogen atom on the sp-hybridized carbons, do not exhibit this acidic property.[9]

Table 1: Comparative pKa Values of Hydrocarbons

| Hydrocarbon Type | Example | Hybridization of C-H Bond | pKa |

| Alkane | Ethane | sp³ | ~50 |

| Alkene | Ethene | sp² | ~44 |

| Terminal Alkyne | Ethyne | sp | ~25 |